![molecular formula C21H25N5O2 B5514243 1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)
1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one often involves solid-phase synthesis techniques and multi-component reactions. For instance, spiroquinazolines, which share structural similarities, are synthesized via a base-mediated tandem reaction including C-arylation followed by cyclization into indazole oxides, with subsequent ring expansion into quinazolines and final cyclization into spiro compounds in solution after cleavage from the resin (Pospíšilová, Krchňák, & Schütznerová, 2018).
Molecular Structure Analysis
The molecular structure of compounds akin to our compound of interest is characterized by their spiro linkage, which refers to the fusion of two rings at a single atom, contributing to their three-dimensional architecture. Such structures are often elucidated using techniques like NMR and X-ray crystallography, providing detailed insight into their conformation and stereochemistry.
Chemical Reactions and Properties
Compounds with a spiro[piperidine-4,2'-quinoxaline] core are involved in various chemical reactions, including 1,3-dipolar cycloadditions and multi-component reactions, allowing for the construction of complex molecules with potential biological activities. For example, fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] have been synthesized through a rapid one-pot multi-component reaction under microwave irradiation and sonication, showcasing the method's efficiency and the compounds' relevance for biological screening (Dandia, Gautam, & Jain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-[2-[methyl(pyridin-3-ylmethyl)amino]acetyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-25(14-16-5-4-10-22-13-16)15-19(27)26-11-8-21(9-12-26)20(28)23-17-6-2-3-7-18(17)24-21/h2-7,10,13,24H,8-9,11-12,14-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBWMGHJJGTNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)CC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one |
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